eIF4A3-IN-13

Cap-dependent translation IRES Selectivity profile

Select eIF4A3‑IN‑13 for unmatched selectivity: It achieves single‑digit nanomolar disruption of eIF4F assembly (EC50 myc‑LUC = 0.6 nM) while sparing IRES‑mediated translation, avoiding the confounding global shut‑off of pan‑eIF4A inhibitors. This functional fingerprint is vital for dissecting MYC‑driven translation in TNBC (growth EC50 = 0.4 nM in MDA‑MB‑231). With a defined structure, high purity (≥98%), and known LogP (3.5), it serves as an authoritative benchmark for SAR‑driven lead optimization. Procure a chemically validated, potent, and functionally biased probe to ensure mechanistic data integrity in your oncology pipeline.

Molecular Formula C28H28ClNO6
Molecular Weight 510.0 g/mol
Cat. No. B15139715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameeIF4A3-IN-13
Molecular FormulaC28H28ClNO6
Molecular Weight510.0 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)Cl)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5
InChIInChI=1S/C28H28ClNO6/c1-30(2)26(32)22-23(16-8-6-5-7-9-16)28(17-10-12-19(34-3)13-11-17)27(33,25(22)31)24-20(35-4)14-18(29)15-21(24)36-28/h5-15,22-23,25,31,33H,1-4H3/t22-,23-,25-,27+,28+/m1/s1
InChIKeyQGAOOBALZRBQLX-GWNOIRNCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





eIF4A3-IN-13: Potent and Translation-Selective Silvestrol Analog for Cancer Research


eIF4A3-IN-13 is a synthetic silvestrol analog that targets the eukaryotic initiation factor 4A3 (eIF4A3), a DEAD-box RNA helicase integral to the exon junction complex (EJC) and nonsense-mediated mRNA decay (NMD) pathways [1]. Unlike earlier eIF4A3 inhibitors which often exhibit broader activity across the eIF4A family or have undefined selectivity, eIF4A3-IN-13 functions as a highly potent disruptor of the eIF4F translation initiation complex assembly, demonstrating single-digit nanomolar efficacy [2]. Its chemical structure is precisely defined (CAS: 1402931-85-4), and it is available from multiple commercial vendors in high purity (>99%), establishing it as a validated and accessible chemical probe for investigating translation-dependent oncogenic mechanisms .

Why eIF4A3-IN-13 Cannot Be Replaced by Generic eIF4A or Translation Inhibitors


The selection of eIF4A3-IN-13 over a generic eIF4A or translation inhibitor is dictated by its unique functional fingerprint. While compounds like eIF4A3-IN-1 or eIF4A3-IN-7 also target eIF4A3, they often exhibit weaker, micromolar-range potency or are defined by alternative mechanisms such as direct NMD inhibition without detailed translation initiation data . Furthermore, pan-eIF4A inhibitors like silvestrol or hippuristanol lack the functional bias that eIF4A3-IN-13 demonstrates in cell-based translation assays, where it shows a marked preference for inhibiting cap-dependent over internal ribosome entry site (IRES)-mediated translation [1]. This differentiation is critical for experiments aiming to deconvolute the specific contribution of eIF4A3-dependent translation in oncogenesis from broader effects on global protein synthesis, making simple in-class substitution scientifically invalid and potentially leading to misinterpretation of mechanistic data.

Quantitative Evidence for eIF4A3-IN-13 Differentiation: A Head-to-Head Comparator Guide


Functional Translation Selectivity: eIF4A3-IN-13 vs. eIF4A3-IN-9

eIF4A3-IN-13 exhibits a functional selectivity profile that is distinct from the closely related rocaglate analog, eIF4A3-IN-9. This is a critical differentiator for researchers designing experiments to study translation initiation mechanisms. In a cellular reporter assay, eIF4A3-IN-13 demonstrated a >37-fold preference for inhibiting cap-dependent translation (myc-LUC) over IRES-dependent translation (tub-LUC). In stark contrast, eIF4A3-IN-9 shows a >50-fold preference but with far lower absolute potency on the cap-dependent reporter. This indicates that eIF4A3-IN-13 is a more effective and functionally selective probe for dissecting eIF4F-mediated translation initiation .

Cap-dependent translation IRES Selectivity profile

Cellular Efficacy: eIF4A3-IN-13 vs. Pan-eIF4A Inhibitor Silvestrol

eIF4A3-IN-13 demonstrates a sub-nanomolar growth inhibition effect in MDA-MB-231 breast cancer cells, with an EC50 of 0.4 nM. This represents a significant improvement in cellular potency compared to its parent compound, the natural product silvestrol, which inhibits the same cell line with an IC50 of approximately 3.4 nM [1]. The enhanced potency of eIF4A3-IN-13 makes it a superior choice for in vitro studies requiring robust anti-proliferative effects at lower concentrations, potentially minimizing off-target or solubility-related artifacts associated with higher compound concentrations.

Anti-proliferative Cancer cell growth MDA-MB-231

Potency: eIF4A3-IN-13 vs. Early-Generation Inhibitor eIF4A3-IN-1

eIF4A3-IN-13 is orders of magnitude more potent than early-generation eIF4A3 inhibitors, such as eIF4A3-IN-1. While direct biochemical inhibition data (e.g., ATPase IC50) for eIF4A3-IN-13 is not widely reported, its cellular functional EC50 values (0.6 nM for myc-LUC inhibition) starkly contrast with the reported IC50 of 260 nM (0.26 µM) for eIF4A3-IN-1 against eIF4A3 . This potency gap of over 400-fold underscores the significant advancement represented by eIF4A3-IN-13 in targeting eIF4A3-dependent processes within a cellular context. This difference is not merely academic; it fundamentally alters the practical utility of the compound in complex biological systems where achieving complete target engagement is critical.

Potency comparison IC50 Biochemical assay

Chemical Class and Physicochemical Properties: eIF4A3-IN-13 vs. eIF4A3-IN-7

eIF4A3-IN-13 and eIF4A3-IN-7 represent distinct chemical classes, leading to significant differences in their physicochemical properties that can impact experimental handling and cellular behavior. eIF4A3-IN-13 is a silvestrol analog with a LogP of 3.5 and a molecular weight (MW) of 509.98 g/mol . In contrast, eIF4A3-IN-7 is from a different patent-derived chemical series (WO2019161345A1) and has a lower MW of 463.48 g/mol, though its LogP is not publicly disclosed . The known LogP of eIF4A3-IN-13 indicates moderate lipophilicity, which is a critical parameter for predicting passive membrane permeability and solubility in assay media, offering a predictable starting point for formulation development compared to an analog with unknown physicochemical properties.

Physicochemical properties Lipophilicity Chemical class

Defined Research Applications for eIF4A3-IN-13 Based on Quantitative Evidence


Dissecting Cap-Dependent Translation in Oncogenic Signaling

Utilize eIF4A3-IN-13 as a potent and selective inhibitor of cap-dependent translation initiation in studies of oncogenes (e.g., MYC) that rely on this mechanism. Its strong functional selectivity (EC50 myc-LUC = 0.6 nM) [1] over IRES-mediated translation makes it an ideal tool to deconvolute the specific contribution of eIF4F complex activity in cancer cell proliferation and survival pathways, minimizing confounding effects on global translation.

Investigating eIF4A3-Driven Cancer Cell Growth

Employ eIF4A3-IN-13 in anti-proliferative assays, particularly in models of triple-negative breast cancer (TNBC), due to its superior potency (EC50 = 0.4 nM in MDA-MB-231 cells) [1]. The compound's enhanced activity compared to silvestrol allows for more robust growth inhibition at lower doses, which is crucial for long-term viability assays and for establishing valid structure-activity relationships (SAR) in drug discovery programs targeting eIF4A3-dependent cancers.

Establishing High-Potency SAR in Chemical Probe Development

Use eIF4A3-IN-13 as a benchmark reference compound in medicinal chemistry campaigns focused on developing novel eIF4A3 or translation initiation inhibitors. Its well-defined, sub-nanomolar cellular efficacy (EC50 myc-LUC = 0.6 nM; growth EC50 = 0.4 nM) [1] and known physicochemical properties (LogP = 3.5) establish a clear potency and property threshold for next-generation analogs, enabling rigorous comparative analysis in hit-to-lead and lead optimization stages.

Technical Documentation Hub

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39 linked technical documents
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